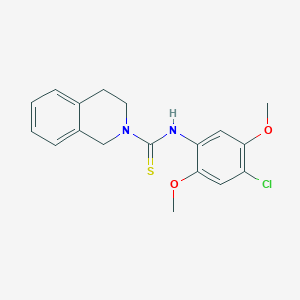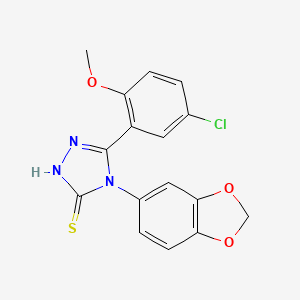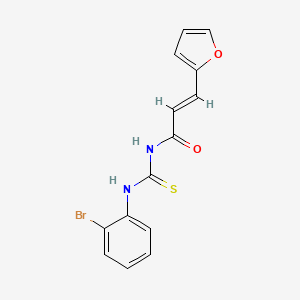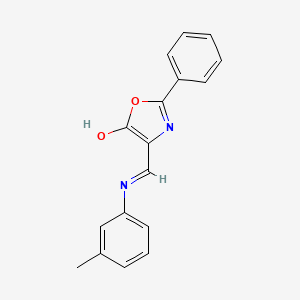![molecular formula C14H14N2O B14919390 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol](/img/structure/B14919390.png)
3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol typically involves the reaction of naphthoquinone with an imidazole derivative under specific conditions. One common method involves the use of a copper(I) catalyst in an Ullmann cross-coupling reaction, followed by an in situ acidic intramolecular condensation . The reaction conditions often include elevated temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, naphthoquinone derivatives, and alcohol or amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological processes, leading to antimicrobial and antifungal effects . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol: This compound shares a similar imidazole ring structure but differs in the substitution pattern on the aromatic ring.
N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine: This compound has a similar backbone but includes a methyl group on the imidazole ring and an amine group instead of a hydroxyl group.
Uniqueness
3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-ol is unique due to its naphthoquinone moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(1H-benzo[f]benzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C14H14N2O/c17-7-3-6-14-15-12-8-10-4-1-2-5-11(10)9-13(12)16-14/h1-2,4-5,8-9,17H,3,6-7H2,(H,15,16) |
InChI Key |
HEWMZTQOEWFDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919318.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B14919327.png)
![2-{4-[6-Amino-5-cyano-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy}acetamide](/img/structure/B14919328.png)
![N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]-9-ethyl-9H-carbazol-2-amine](/img/structure/B14919336.png)
![4-(4-ethoxyphenyl)-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B14919338.png)
![2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(quinolin-4-yl)acetamide](/img/structure/B14919341.png)

![N-benzyl-2-[(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]acetamide](/img/structure/B14919355.png)
![4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile](/img/structure/B14919363.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-methylbenzoate](/img/structure/B14919371.png)
![4-methoxy-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B14919382.png)

